N-(10-Amino-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalen-7-yl)formamide
Description
This compound features a benzo[a]heptalene core substituted with three methoxy groups (positions 1, 2, 3), a 9-oxo group, and a 10-amino group. The formamide moiety at the 7-position distinguishes it from acetamide derivatives in the colchicine family. Its molecular formula is C₂₁H₂₃N₂O₅, with a molecular weight of 389.43 g/mol.
Properties
CAS No. |
86500-49-4 |
|---|---|
Molecular Formula |
C20H22N2O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(7S)-10-amino-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide |
InChI |
InChI=1S/C20H22N2O5/c1-25-17-8-11-4-7-15(22-10-23)13-9-16(24)14(21)6-5-12(13)18(11)20(27-3)19(17)26-2/h5-6,8-10,15H,4,7H2,1-3H3,(H2,21,24)(H,22,23)/t15-/m0/s1 |
InChI Key |
MGWXNPODOCLRNO-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)N)NC=O)OC)OC |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)N)NC=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-Amino-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalen-7-yl)formamide typically involves multiple steps. One common method involves the reaction of a precursor compound with formamide under specific conditions. The reaction conditions often include controlled temperature and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(10-Amino-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalen-7-yl)formamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups .
Scientific Research Applications
N-(10-Amino-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalen-7-yl)formamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(10-Amino-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalen-7-yl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at Position 10
The 10-position substituent critically modulates bioactivity and physicochemical behavior. Key analogues include:
Key Observations :
- Polarity : The target compound’s -NH₂ group increases polarity compared to -SMe (thiocolchicoside) or -OBut (butoxy derivatives in ). This may enhance aqueous solubility but reduce membrane permeability.
- Bioactivity: -SMe/-NHMe analogues (e.g., thiocolchicoside) exhibit muscle relaxant effects, while -OH (colchiceine) is a natural metabolite with distinct pharmacokinetics. The amino group in the target compound could enable novel interactions with tubulin or other targets.
Modifications at the 7-Position: Formamide vs. Acetamide
The 7-position substitution influences electronic properties and metabolic stability:
| Compound Type | 7-Substituent | Molecular Weight (g/mol) | Metabolic Stability | Hydrogen-Bonding Capacity |
|---|---|---|---|---|
| Formamide (Target) | -NHCHO | 389.43 | Moderate | High (amide + amino) |
| Acetamide (Colchiceine) | -NHCOCH₃ | 385.42 | High | Moderate (amide only) |
Implications :
- The formamide group may confer faster metabolic clearance compared to acetamide due to reduced steric hindrance.
- Enhanced hydrogen-bonding capacity could improve target affinity but increase plasma protein binding.
Physicochemical and Pharmacokinetic Comparisons
Physicochemical Properties
| Property | Target Compound | N-Deacetyl-N-formylthiocolchicine | Colchiceine |
|---|---|---|---|
| LogP (Predicted) | ~1.2 | ~2.5 | ~1.0 |
| Water Solubility | Moderate | Low | High |
| Melting Point | Not reported | 388.3°C (flash point) | 115–117°C |
Notes:
- The target compound’s amino group reduces LogP compared to -SMe analogues, aligning with higher polarity.
- Thiocolchicoside’s glycoside moiety () drastically improves solubility, highlighting the impact of hydrophilic substituents .
Biological Activity
N-(10-Amino-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalen-7-yl)formamide (CAS No: 86500-49-4) is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological evaluations, focusing on its antimicrobial and anticancer properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O5 |
| Molecular Weight | 412.4788 g/mol |
| Purity | ≥97% |
| Density | 1.22 g/cm³ |
| Boiling Point | 727°C at 760 mmHg |
Synthesis
This compound can be synthesized through various organic reactions involving starting materials that include substituted benzo[a]heptalene derivatives. The general synthetic route typically involves the formation of the amine and subsequent acylation to yield the final product.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies on structurally similar compounds have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antimicrobial Evaluation
A study evaluated several derivatives of tetrahydrobenzo[a]heptalene for their antimicrobial efficacy. The results indicated that compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been investigated in vitro. Preliminary evaluations suggest that it may inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth.
Research Findings: Anticancer Mechanism
In vitro studies have shown that this compound can induce cell cycle arrest in cancer cells at the G2/M phase. Additionally, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic markers.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to enzymes involved in cancer metabolism and bacterial resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
